![molecular formula C13H10ClF2N B14207923 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine CAS No. 791583-29-4](/img/structure/B14207923.png)
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced aromatic rings or modified substituents.
Scientific Research Applications
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,5-difluoroacetophenone
- 2,5-Difluorophenacyl chloride
- 2-Chloro-1-(2,5-difluorophenyl)ethanone
Uniqueness
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is unique due to the presence of both the pyridine ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
791583-29-4 |
|---|---|
Molecular Formula |
C13H10ClF2N |
Molecular Weight |
253.67 g/mol |
IUPAC Name |
2-[chloro-(2,5-difluorophenyl)methyl]-3-methylpyridine |
InChI |
InChI=1S/C13H10ClF2N/c1-8-3-2-6-17-13(8)12(14)10-7-9(15)4-5-11(10)16/h2-7,12H,1H3 |
InChI Key |
YQGPQNDHTOONKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2=C(C=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
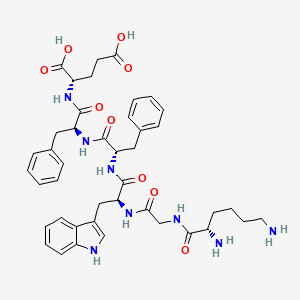
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
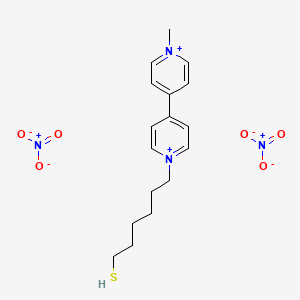
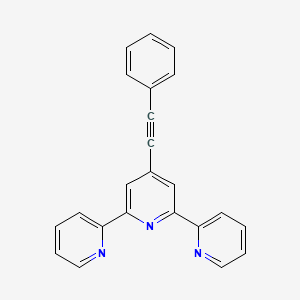
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)

![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
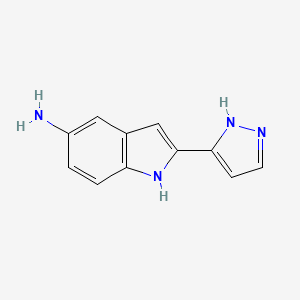
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
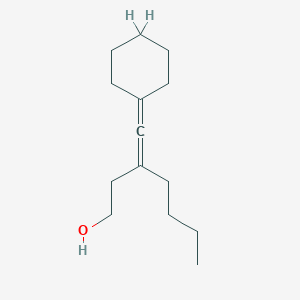
methanone](/img/structure/B14207920.png)
